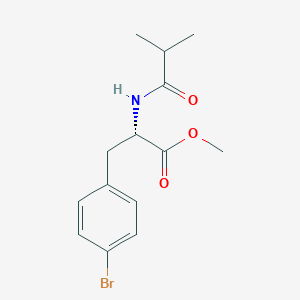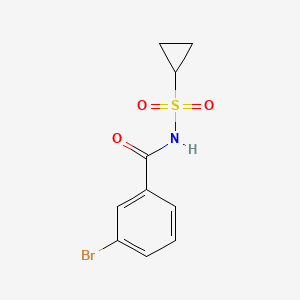
Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α-amino ketone or an α-amino ester.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the imidazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Deprotection: Boc deprotection is commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Produces the free amine derivative.
Substitution: Results in various substituted imidazole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to biologically active imidazole derivatives.
Industrial Applications: Utilized in the development of agrochemicals and materials science for the synthesis of functionalized polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The presence of the Boc protecting group can influence the compound’s solubility and stability, enhancing its bioavailability and efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-Boc-3-methyl-2-oxoindole-4-carboxylate
- Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
- Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-4-carboxylate
Uniqueness
Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. The presence of the Boc protecting group further enhances its stability and versatility in synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological research contexts.
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-methyl-2-oxoimidazole-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)13-6-7(8(14)17-5)12(4)9(13)15/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYGBHUKYOGPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N(C1=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8126708.png)

![[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8126726.png)








